[2-(4-methylphenyl)sulfanylpyridin-3-yl]methyl N-(3,5-dichlorophenyl)carbamate
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Overview
Description
[2-(4-methylphenyl)sulfanylpyridin-3-yl]methyl N-(3,5-dichlorophenyl)carbamate is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a pyridine ring, a sulfanyl group, and a carbamate moiety. Its chemical properties make it a valuable subject of study in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-methylphenyl)sulfanylpyridin-3-yl]methyl N-(3,5-dichlorophenyl)carbamate typically involves multiple steps, starting with the preparation of the pyridine derivative. The process includes:
Formation of the Pyridine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, often using thiols as reagents.
Carbamate Formation: The final step involves the reaction of the intermediate with an isocyanate to form the carbamate moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
[2-(4-methylphenyl)sulfanylpyridin-3-yl]methyl N-(3,5-dichlorophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
[2-(4-methylphenyl)sulfanylpyridin-3-yl]methyl N-(3,5-dichlorophenyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of [2-(4-methylphenyl)sulfanylpyridin-3-yl]methyl N-(3,5-dichlorophenyl)carbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest it may modulate signaling pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
[2-(4-methylphenyl)sulfanylpyridin-3-yl]methyl N-(3,5-dichlorophenyl)carbamate: shares similarities with other carbamate derivatives and pyridine-based compounds.
Mirk/Dyrk1B Inhibitor: This compound acts as a kinase inhibitor and has applications in cancer research.
3-Methoxyphenylboronic Acid: Used in organic synthesis, this compound has different functional groups and reactivity compared to this compound.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
[2-(4-methylphenyl)sulfanylpyridin-3-yl]methyl N-(3,5-dichlorophenyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N2O2S/c1-13-4-6-18(7-5-13)27-19-14(3-2-8-23-19)12-26-20(25)24-17-10-15(21)9-16(22)11-17/h2-11H,12H2,1H3,(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOFDROXKPZFLNV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=CC=N2)COC(=O)NC3=CC(=CC(=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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